molecular formula C7H11N3O B13154616 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13154616
M. Wt: 153.18 g/mol
InChI Key: VEKMPXDYMYHGLS-UHFFFAOYSA-N
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Description

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one ( 1467824-71-0) is a high-value pyrazole-based chemical building block supplied for advanced research and development purposes . With a molecular formula of C7H11N3O and a molecular weight of 153.180 g/mol, this compound serves as a versatile advanced intermediate for the synthesis of more complex molecules . Pyrazole derivatives are a significant area of study in medicinal chemistry and chemical biology, with documented research exploring a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties . The structure of this compound, featuring both an amino and a ketone functional group attached to the pyrazole ring, makes it a particularly useful scaffold for constructing targeted libraries and for use in FTE (Full-Time Equivalent)-based research collaborations . Researchers utilize this and related pyrazole derivatives in the design and discovery of novel bioactive agents . This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4H,3,8H2,1-2H3

InChI Key

VEKMPXDYMYHGLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)CN

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction via β-Ketonitrile Condensation with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles, including substituted derivatives like 2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, is the condensation of β-ketonitriles with hydrazines. This approach has been extensively validated and reported in the literature.

  • Mechanism : The terminal nitrogen of hydrazine nucleophilically attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, the other nitrogen attacks the nitrile carbon, inducing cyclization to form the pyrazole ring bearing an amino group at the 5-position.

  • Typical Conditions : The reaction is generally conducted in ethanol or other polar solvents under reflux overnight, often in the presence of molecular sieves to remove water and drive the equilibrium toward cyclization.

  • Example Reaction Scheme :

    $$
    \text{β-Ketonitrile} + \text{Hydrazine} \xrightarrow[\text{reflux}]{\text{EtOH}} \text{5-Aminopyrazole derivative}
    $$

  • Yields : This method typically affords good to excellent yields (50–90%) depending on substituents and reaction conditions.

Acylation of 5-Aminopyrazoles to Introduce the Ethanone Side Chain

Once the 5-aminopyrazole core is synthesized, the ethanone moiety can be introduced by acylation at the amino group.

  • Reagents : Acetic anhydride or acetyl chloride are commonly used acylating agents.

  • Conditions : The acylation is performed in dry solvents such as dioxane or tetrahydrofuran (THF) at room temperature, typically for 2–4 hours.

  • Workup : After reaction completion, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate), followed by extraction, drying, and purification by flash chromatography.

  • Yields : Acylation yields range from 40% to 70%, with the product isolated as white solids or crystalline powders.

Alternative Cycloaddition Routes for Pyrazole Derivatives

Cycloaddition reactions involving azidopyrazoles and alkynes have been reported for related pyrazole derivatives, leading to triazole intermediates that can be further converted to pyrazole ethanone derivatives by pyrolysis and rearrangement.

  • Procedure : 5-Azidopyrazoles undergo cycloaddition with methyl prop-2-ynoate in ethanol/acetic acid mixtures at room temperature, yielding triazole esters.

  • Pyrolysis : Flash vacuum pyrolysis of these triazoles leads to rearranged pyrazolo-pyrimidinones, which may be relevant intermediates or analogs for the target compound synthesis.

  • This method is less direct for 2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one but provides insight into related pyrazole functionalizations.

Detailed Preparation Protocol for 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Based on the synthesis of structurally similar compounds and general pyrazole chemistry, the following stepwise preparation is recommended:

Step Reagents & Conditions Description Yield (%) Notes
1 1,4-Dimethyl-1H-pyrazol-5-yl β-ketonitrile + Hydrazine hydrate in ethanol, reflux overnight Formation of 5-amino-1,4-dimethylpyrazole intermediate via condensation and cyclization 70–85 Use molecular sieves to remove water
2 Acetic anhydride or acetyl chloride, dry dioxane or THF, room temperature, 2–4 h Acylation of amino group to form ethanone side chain 40–65 Purify by flash chromatography
3 Purification Extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration - Final product as white crystalline solid

Analytical and Characterization Data

  • NMR Spectroscopy : Proton NMR typically shows signals for methyl groups on the pyrazole ring (~2.0–2.5 ppm), methylene and amino protons of the ethanone side chain (~3.5–4.5 ppm), and characteristic aromatic pyrazole protons (~6.0–7.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z = 153.18 (M+), consistent with molecular formula C7H11N3O.

  • Melting Point : Expected in the range 80–110 °C depending on purity and crystallinity.

Summary of Preparation Methods and Comparative Analysis

Method Key Reagents Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Condensation β-Ketonitrile, hydrazine hydrate Reflux in EtOH overnight High yield, straightforward, versatile Requires β-ketonitrile precursor
Acylation of 5-Aminopyrazoles Acetic anhydride/acetyl chloride Room temperature, 2–4 h Mild conditions, good selectivity Moderate yield, purification needed
Cycloaddition + Pyrolysis 5-Azidopyrazoles, methyl prop-2-ynoate Room temp cycloaddition, flash vacuum pyrolysis Access to related pyrazole derivatives Complex steps, less direct for target

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, differing primarily in substituents or core aromatic systems:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one C₇H₁₁N₃O 153.18 (calculated) 1,4-dimethylpyrazole, 2-aminoethanone Not provided Synthetic intermediate
1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one C₆H₈N₂O 124.14 1,4-dimethylpyrazole, ethanone 124015-71-0 Building block for organic synthesis
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) C₁₀H₁₂BrNO₃ 274.11 Bromo, dimethoxy, amino ethanone Not provided Psychoactive substance
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 Hydroxyphenyl, amino ethanone 72481-17-5 Pharmaceutical intermediate

Key Differences and Implications

a) Pyrazole vs. Phenyl Core
  • Pyrazoles are also known for their role in medicinal chemistry (e.g., as kinase inhibitors) .
  • bk-2C-B : The bromo-dimethoxyphenyl group increases lipophilicity and molecular weight, contributing to its psychoactive properties. The methoxy groups may facilitate receptor binding in biological systems .
  • 2-Amino-1-(2-hydroxyphenyl)ethanone: The hydroxyphenyl group enables hydrogen bonding, improving aqueous solubility compared to the hydrophobic pyrazole derivative .
b) Amino Group Reactivity
  • The amino group in the target compound allows for nucleophilic reactions (e.g., Schiff base formation), unlike its non-amino counterpart, 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one .
  • In bk-2C-B, the amino group is critical for mimicking neurotransmitters like serotonin, explaining its psychoactive effects .

Biological Activity

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that contributes to its pharmacological potential. The following sections delve into its biological activities, including antimicrobial, anti-inflammatory, anticancer properties, and more.

Chemical Structure and Properties

  • Molecular Formula : C7_7H10_{10}N3_3O
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 1493607-33-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole compounds for their antibacterial efficacy against common pathogens. The results demonstrated promising activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing inhibition zones comparable to standard antibiotics like ampicillin and tetracycline .

CompoundTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Compound CPseudomonas aeruginosa14

Anti-inflammatory Activity

The anti-inflammatory potential of 2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has been investigated in several studies. One notable study reported that derivatives of this compound exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µM, some compounds showed up to 85% inhibition of TNF-α compared to the standard dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound D859010
Compound E768610

Anticancer Activity

The anticancer properties of pyrazole derivatives have been a major focus in recent pharmacological research. Compounds derived from the pyrazole framework have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest .

A specific study highlighted the synthesis of a series of pyrazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines with IC50_{50} values in the low micromolar range.

CompoundCancer Cell LineIC50_{50} (µM)
Compound FMCF-7 (breast cancer)5
Compound GA549 (lung cancer)3

Case Studies

Several case studies illustrate the therapeutic applications of pyrazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    A series of novel pyrazole compounds were tested for their antimicrobial activity against clinical isolates. The study concluded that modifications at the pyrazole ring significantly enhanced antibacterial potency, particularly against resistant strains .
  • Anti-inflammatory Mechanism Exploration :
    Research explored the anti-inflammatory mechanisms of pyrazole derivatives in a carrageenan-induced edema model in rats. Results indicated that these compounds reduced edema significantly, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Cytotoxicity Assessment :
    A comprehensive study assessed the cytotoxic effects of various pyrazole derivatives on different cancer cell lines using MTT assays. The findings revealed that specific substitutions on the pyrazole ring could enhance cytotoxicity, indicating a structure-activity relationship crucial for drug development .

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